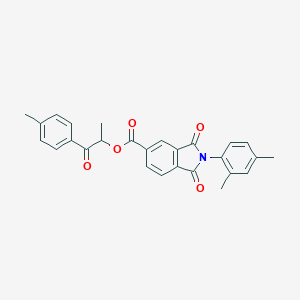
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Vismodegib, is a potent inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development, tissue repair, and stem cell maintenance. However, aberrant activation of this pathway has been implicated in several types of cancer, including basal cell carcinoma and medulloblastoma. Vismodegib has been approved by the FDA for the treatment of advanced basal cell carcinoma and is currently being investigated for its potential use in other cancers.
Mecanismo De Acción
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the Hedgehog signaling pathway by binding to and inhibiting the activity of Smoothened, a transmembrane protein that plays a crucial role in the activation of the pathway. By blocking the activity of Smoothened, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents the transcription of downstream target genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a significant impact on the Hedgehog signaling pathway, leading to a reduction in the proliferation and survival of cancer cells. In addition, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also have off-target effects, leading to adverse effects such as muscle spasms, hair loss, and taste disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its potential use in cancer therapy. Its mechanism of action is well-understood, and it has been shown to be effective in preclinical and clinical studies. However, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can also have off-target effects, leading to adverse effects in patients. In addition, the high cost of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can limit its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the identification of biomarkers that can predict response to 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide therapy. In addition, there is ongoing research on the use of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other cancers, including pancreatic cancer and chondrosarcoma. Finally, there is interest in the development of more selective inhibitors of the Hedgehog signaling pathway that can reduce the risk of off-target effects.
Métodos De Síntesis
The synthesis of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that includes several chemical reactions. The starting material is 5-methyl-2-pyridinecarboxylic acid, which is converted to 2-methyl-5-nitropyridine via a nitration reaction. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 3-phenoxybenzoyl chloride to form the corresponding amide. This amide is then cyclized using acetic anhydride and triethylamine to form the hexahydroquinoline ring. Finally, the carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and reacted with N-methyl-4-(4,4-dimethylthiochroman-6-yl)benzenesulfonamide to form 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of basal cell carcinoma and medulloblastoma cells by blocking the Hedgehog signaling pathway. Clinical trials have demonstrated the efficacy of 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the treatment of advanced basal cell carcinoma, leading to its FDA approval in 2012. 2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also being investigated for its potential use in other cancers, including pancreatic cancer and chondrosarcoma.
Propiedades
Nombre del producto |
2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C29H27N3O3 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c1-18-14-15-25(30-17-18)32-29(34)26-19(2)31-23-12-7-13-24(33)28(23)27(26)20-8-6-11-22(16-20)35-21-9-4-3-5-10-21/h3-6,8-11,14-17,27,31H,7,12-13H2,1-2H3,(H,30,32,34) |
Clave InChI |
RXYHNQSTRPUBKZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CCC3)C |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)











